1,4-Dioxaspiro[4.5]decane-8-carbonitrile chemical properties
1,4-Dioxaspiro[4.5]decane-8-carbonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
Introduction
1,4-Dioxaspiro[4.5]decane-8-carbonitrile is a spirocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it a valuable scaffold for the synthesis of novel therapeutic agents, potentially leading to improved binding affinity and selectivity for biological targets. This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this versatile intermediate. The 1,4-dioxaspiro[4.5]decane moiety often serves as a protective group for a cyclohexanone ring system, and the carbonitrile group at the 8-position offers a crucial handle for further chemical modifications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| CAS Number | 69947-09-7 | [1] |
| Appearance | White to beige crystalline powder or crystals | [2] |
| Melting Point | 70-73 °C (for the precursor 1,4-Dioxaspiro[4.5]decan-8-one) | [2] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in chloroform & methanol (for the precursor 1,4-Dioxaspiro[4.5]decan-8-one) | [2] |
Experimental Protocols
Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile via Van Leusen Reaction
This protocol details the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to 1,4-Dioxaspiro[4.5]decane-8-carbonitrile using p-toluenesulfonylmethyl isocyanide (TosMIC) in what is known as the Van Leusen reaction.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH)
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Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Under an inert atmosphere, a suspension of sodium hydride in anhydrous THF is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
-
A solution of p-toluenesulfonylmethyl isocyanide (TosMIC) in anhydrous THF is added dropwise to the stirred sodium hydride suspension at 0 °C.
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After the addition is complete, the mixture is stirred at 0 °C for an additional 30 minutes.
-
A solution of 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 1,4-Dioxaspiro[4.5]decane-8-carbonitrile.
Spectroscopic Data
-
¹H NMR (of 1,4-Dioxaspiro[4.5]decan-8-one): Spectral data is available and typically shows signals corresponding to the ethylene glycol bridge and the cyclohexanone ring protons.[3]
-
¹³C NMR (of 1,4-Dioxaspiro[4.5]decan-8-one): The spectrum would show characteristic peaks for the carbonyl carbon, the spiro carbon, and the carbons of the ethylene and cyclohexane rings.[4]
-
IR (of 1,4-Dioxaspiro[4.5]decan-8-one): A strong absorption band characteristic of the ketone carbonyl group (C=O) is expected around 1715 cm⁻¹.[5]
-
Mass Spectrometry (of 1,4-Dioxaspiro[4.5]decan-8-one): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[6]
For 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, the key expected spectral changes would be the disappearance of the ketone carbonyl peak in the IR spectrum and the appearance of a nitrile (C≡N) stretch, typically in the range of 2220-2260 cm⁻¹. In the ¹³C NMR, the ketone carbonyl signal would be replaced by signals for the nitrile carbon and the C-CN carbon.
Applications in Drug Development
1,4-Dioxaspiro[4.5]decane-8-carbonitrile is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The nitrile group can be readily transformed into other functional groups, such as amines and carboxylic acids, providing a versatile entry point for derivatization.
For instance, the reduction of the nitrile to a primary amine, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, furnishes a key intermediate for the development of novel ligands for various biological targets. This aminomethyl group provides a crucial handle for further functionalization.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile is not widely available, data from related compounds suggest that it should be handled with care. The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, and the corresponding carboxylic acid are known to cause skin and eye irritation, and may cause respiratory irritation.[7][8]
General Handling Precautions:
-
Use in a well-ventilated area or under a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]
-
Avoid breathing dust, fumes, gas, mist, or vapors.[7]
-
Wash hands thoroughly after handling.[8]
First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[7]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]
Conclusion
1,4-Dioxaspiro[4.5]decane-8-carbonitrile is a synthetically useful intermediate with significant potential in the field of drug discovery and development. Its preparation via the Van Leusen reaction is a well-established procedure. The reactivity of the nitrile functionality allows for diverse chemical transformations, making it a valuable starting material for the synthesis of a wide range of spirocyclic compounds. Researchers and drug development professionals can leverage the properties of this compound to explore new chemical space and design novel molecules with desired biological activities. As with any chemical, appropriate safety precautions should be observed during its handling and use.
References
- 1. 1 4-DIOXA-8-AZASPIRO(4.5)DECANE(42899-11-6) 1H NMR [m.chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 1H NMR spectrum [chemicalbook.com]
- 4. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 13C NMR [m.chemicalbook.com]
- 5. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) IR Spectrum [chemicalbook.com]
- 6. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) MS [m.chemicalbook.com]
- 7. capotchem.com [capotchem.com]
- 8. spectrabase.com [spectrabase.com]
